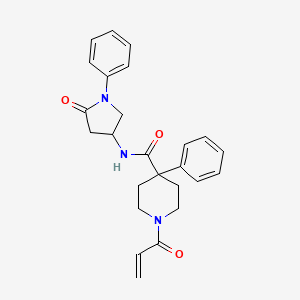

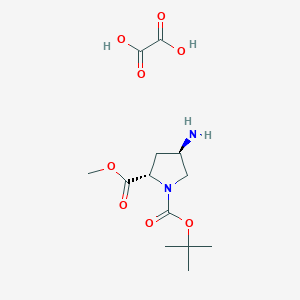

![molecular formula C13H18F3N3 B2733367 1-(Propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2059494-73-2](/img/structure/B2733367.png)

1-(Propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

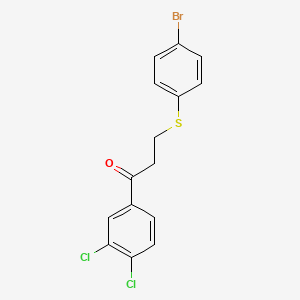

“1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine” is a chemical compound with the molecular formula C10H14F3N3. It has a molecular weight of 233.24 g/mol . This compound is often used in scientific research .

Molecular Structure Analysis

The molecular structure of “1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine” includes a piperazine ring attached to a pyridine ring with a trifluoromethyl group .Physical and Chemical Properties Analysis

“1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine” is a crystalline solid with a yellow color . It has a boiling point of 122.0°C at 2.0 mmHg .Wissenschaftliche Forschungsanwendungen

Antimalarial Applications

Research into aryl piperazine and pyrrolidine derivatives, including structures akin to "1-(Propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine," has shown promising antimalarial activity. A study highlighted the synthesis and evaluation of these derivatives against the Plasmodium falciparum chloroquine-resistant strain. The presence of a hydroxyl group, a propane chain, and a fluor group was found crucial for antiplasmodial activity, with certain compounds inhibiting parasite growth at low micromolar concentrations (Mendoza et al., 2011).

Antihypertensive and Antiarrhythmic Effects

Compounds featuring the this compound skeleton have been synthesized and tested for their antiarrhythmic and antihypertensive effects. Studies suggest that derivatives with a 3-(4-arylpiperazin-1-yl)propyl moiety exhibit significant activities in these areas, potentially related to alpha-adrenolytic properties (Malawska et al., 2002).

Anticonvulsant Activity

Research on pyrrolidine-2,5-dione derivatives, including those related to "this compound," has identified promising anticonvulsant agents. These compounds have been evaluated using acute models of seizures in mice, revealing that specific derivatives displayed a more beneficial protective index than well-known antiepileptic drugs, suggesting a mechanism of action involving sodium and calcium channels blockade (Rybka et al., 2017).

Serotonin Receptor Agonist Properties

The compound "1-(m-Trifluoromethylphenyl)-piperazine," a structural analog, has been found to act as a serotonin receptor agonist in rat brain studies. It inhibited the specific binding of serotonin to rat brain membranes at lower concentrations compared to other compounds and affected serotonin turnover, providing insights into the molecular interactions at play (Fuller et al., 1978).

Design of Novel Insecticides

Innovative insecticides based on structural modifications of "this compound" have been designed, targeting serotonin receptors in parasitic nematodes. These modifications led to compounds displaying significant growth-inhibiting activities against pests, indicating a novel mode of action for pest control (Cai et al., 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-propan-2-yl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F3N3/c1-10(2)18-5-7-19(8-6-18)12-4-3-11(9-17-12)13(14,15)16/h3-4,9-10H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQKYFQUWUKGEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

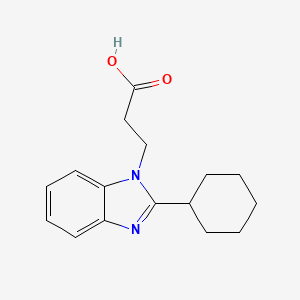

![1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2733285.png)

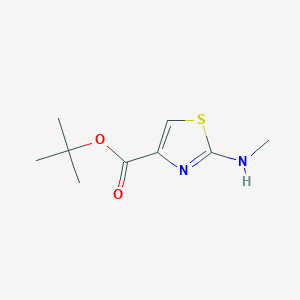

![(2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2733286.png)

![2-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2733305.png)

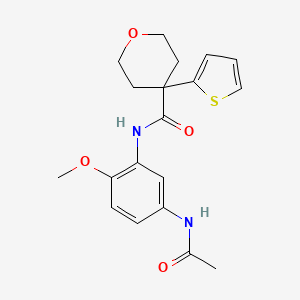

![8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2733306.png)